molecular formula C10H20OS2 B14388744 3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene CAS No. 88627-48-9

3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene

Cat. No.: B14388744
CAS No.: 88627-48-9
M. Wt: 220.4 g/mol
InChI Key: DHNULXDNMQSJBX-UHFFFAOYSA-N
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Description

3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene is an organic compound characterized by its unique structure, which includes multiple sulfanyl (thioether) linkages and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene typically involves multi-step organic reactions. One common method includes the reaction of 3-chloroprop-1-ene with 2-mercaptoethanol to form 3-{[2-(hydroxyethyl)sulfanyl]prop-1-ene}. This intermediate is then reacted with 2-mercaptoethyl isopropyl ether under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted allyl derivatives.

Scientific Research Applications

3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene involves its interaction with various molecular targets. The sulfanyl groups can form strong interactions with metal ions, making it useful in catalysis and coordination chemistry. The allyl group can participate in radical reactions, contributing to its reactivity in polymerization processes.

Properties

CAS No.

88627-48-9

Molecular Formula

C10H20OS2

Molecular Weight

220.4 g/mol

IUPAC Name

2-[2-(2-prop-2-enylsulfanylethylsulfanyl)ethoxy]propane

InChI

InChI=1S/C10H20OS2/c1-4-6-12-8-9-13-7-5-11-10(2)3/h4,10H,1,5-9H2,2-3H3

InChI Key

DHNULXDNMQSJBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCSCCSCC=C

Origin of Product

United States

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